molecular formula C17H16ClNO4 B4037876 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B4037876
M. Wt: 333.8 g/mol
InChI Key: RPTHKPSOHPMYAJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring, a chlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Chlorophenoxy Intermediate: The 3-chlorophenoxy group is introduced by reacting 3-chlorophenol with an appropriate alkylating agent, such as epichlorohydrin, under basic conditions.

    Coupling Reaction: The benzodioxole and chlorophenoxy intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzodioxole ring and chlorophenoxy group play crucial roles in binding to the active sites of these targets, modulating their activity.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide can be compared with similar compounds, such as:

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a different position of the chlorine atom on the phenoxy group, which may affect its reactivity and biological activity.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(3-bromophenoxy)propanamide: Bromine substitution instead of chlorine, leading to different chemical and biological properties.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(3-fluorophenoxy)propanamide: Fluorine substitution, which can enhance the compound’s stability and alter its interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-11(23-14-4-2-3-13(18)8-14)17(20)19-9-12-5-6-15-16(7-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTHKPSOHPMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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